molecular formula C11H14ClNO3 B13647470 6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride

Katalognummer: B13647470
Molekulargewicht: 243.68 g/mol
InChI-Schlüssel: OLNPMTKYOYETPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride is an organic compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both benzene and oxazine moieties. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Methoxycarbonyl)-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium iodide: This compound has a similar structure but with a methoxycarbonyl group instead of a carboxyl group.

    6-(2,4-Diamino-6-ethylpyrimidin-5-yl)-4-(3-methoxypropyl)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride: Another similar compound with different substituents on the benzoxazine ring.

Uniqueness

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride is unique due to its specific structural features, such as the carboxyl group and the chloride ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H14ClNO3

Molekulargewicht

243.68 g/mol

IUPAC-Name

4,4-dimethyl-2,3-dihydro-1,4-benzoxazin-4-ium-6-carboxylic acid;chloride

InChI

InChI=1S/C11H13NO3.ClH/c1-12(2)5-6-15-10-4-3-8(11(13)14)7-9(10)12;/h3-4,7H,5-6H2,1-2H3;1H

InChI-Schlüssel

OLNPMTKYOYETPN-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(CCOC2=C1C=C(C=C2)C(=O)O)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.